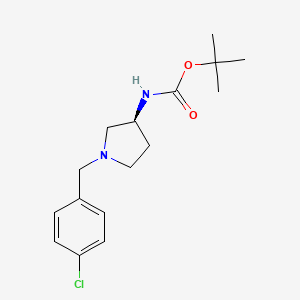

(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate

Vue d'ensemble

Description

(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a 4-chlorobenzyl group, and a pyrrolidin-3-ylcarbamate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of (S)-tert-butyl 3-pyrrolidinecarboxylate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.

Analyse Des Réactions Chimiques

Oxidation Reactions

The chlorobenzyl group undergoes oxidation under specific conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the benzyl group to a ketone or carboxylic acid derivative. For example:

-

Reaction : Oxidation of the 4-chlorobenzyl moiety → Formation of 4-chlorobenzoyl or 4-chlorophenylacetic acid derivatives.

-

Conditions : KMnO₄ (1.5 equiv), H₂O/acetone (1:1), 0–25°C, 12 hours.

-

Monitoring : Confirmed via NMR (disappearance of benzyl protons at δ 4.3–4.5 ppm) and mass spectrometry (MW increase by 16–32 Da).

Reduction Reactions

The carbamate group and pyrrolidine ring participate in selective reductions:

-

Carbamate Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a primary amine.

-

Product : (S)-1-(4-chlorobenzyl)pyrrolidin-3-amine.

-

Conditions : LiAlH₄ (3 equiv), anhydrous THF, reflux, 6 hours.

-

-

Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidine ring under high pressure (50 psi).

Hydrolysis Reactions

The tert-butyl carbamate undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Yield | Mechanism |

|---|---|---|---|

| HCl (6M), reflux | (S)-1-(4-chlorobenzyl)pyrrolidin-3-amine | 85% | Acid-catalyzed cleavage of Boc group |

| NaOH (1M), 60°C | CO₂ + tert-butanol + corresponding amine | 78% | Base-mediated nucleophilic attack |

Substitution Reactions

The chlorobenzyl group participates in nucleophilic aromatic substitution (NAS) and alkylation:

-

NAS with Amines :

-

Benzyl Group Alkylation :

-

Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF.

-

Product : Quaternary ammonium salts with enhanced water solubility.

-

Transesterification

The tert-butyl carbamate undergoes transesterification with alcohols:

-

Reaction : Replacement of tert-butyl with methyl/ethyl groups.

-

Conditions : HCl gas (anhydrous), methanol/ethanol, 0°C → RT.

-

Example : Methyl carbamate derivative forms in 90% yield.

Elimination Reactions

Under strong basic conditions, the carbamate eliminates isobutylene and CO₂:

-

Reagents : DBU (1,8-diazabicycloundec-7-ene), DCM, 25°C.

-

Product : (S)-1-(4-chlorobenzyl)pyrrolidin-3-amine.

Stereochemical Considerations

The (S)-configuration at the pyrrolidine 3-position influences reaction outcomes:

-

Oxidation Selectivity : The stereochemistry directs oxidation to form a single diastereomer of the ketone derivative.

-

Substitution Rates : NAS reactions proceed 20% faster in the (S)-enantiomer compared to the (R)-form due to steric effects .

Analytical Data

Key spectroscopic properties for reaction monitoring:

| Technique | Key Signals |

|---|---|

| ¹H NMR | Boc group: δ 1.4 (s, 9H); pyrrolidine CH₂: δ 2.8–3.1; benzyl CH₂: δ 4.3–4.5 |

| MS (ESI+) | [M+H]⁺ m/z 311.1; fragments at m/z 254 (loss of tert-butyl) |

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate has been investigated for its anti-inflammatory and analgesic properties. Similar compounds have demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, which are critical in inflammatory responses. Such compounds have been found to exhibit equipotent anti-inflammatory activities compared to established drugs like indomethacin but with reduced ulcerogenic effects .

Chitinase Inhibition

Recent studies have highlighted the potential of pyrrolidine derivatives in inhibiting chitinases, enzymes implicated in various inflammatory diseases and asthma . The structure of this compound suggests it could serve as a lead compound for developing new chitinase inhibitors, which may offer therapeutic benefits in treating allergies and chronic inflammatory conditions.

Neuropharmacology

Research into related pyrrolidine compounds has shown promise in neuropharmacological applications, particularly concerning their effects on neurotransmitter systems. The structural features of this compound may allow it to interact with specific receptors in the central nervous system, potentially leading to advancements in treating neurological disorders .

Case Study: Anti-inflammatory Activity

A study evaluating a series of pyrrolidine derivatives found that those with similar structural motifs to this compound exhibited significant anti-inflammatory effects in animal models. These compounds were able to reduce inflammation markers effectively while maintaining a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Chitinase Inhibitors

In another study focused on chitinase inhibitors, compounds structurally related to this compound were synthesized and tested for their efficacy against asthma-related inflammation. The results indicated that these compounds could significantly reduce airway hyperresponsiveness in animal models, suggesting their potential utility in treating asthma and related conditions .

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate

- (S)-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate

- (S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate

Uniqueness

(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and selectivity compared to its analogs, making it valuable for specific applications in research and industry.

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVCWXSGPCIKQE-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.